molecular formula C14H8F2N2OS2 B2383947 (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 862807-14-5

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2383947
CAS No.: 862807-14-5
M. Wt: 322.35
InChI Key: MISIJGLXFVRRCK-ONEGZZNKSA-N
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Description

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[d]thiazole moiety with difluoro substitutions and a thiophene ring, connected through an acrylamide linkage. Its distinct chemical structure imparts specific properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the 4,6-difluorobenzo[d]thiazole intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the corresponding chalcone. The final step involves the reaction of the chalcone with an amine, such as acrylamide, under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The difluoro groups on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the acrylamide moiety.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide

Uniqueness

The presence of difluoro substitutions on the benzo[d]thiazole ring and the thiophene moiety distinguishes (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide from its analogs. These structural features can influence its reactivity, biological activity, and physicochemical properties, making it a unique compound for various applications.

Properties

IUPAC Name

(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS2/c15-8-6-10(16)13-11(7-8)21-14(18-13)17-12(19)4-3-9-2-1-5-20-9/h1-7H,(H,17,18,19)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISIJGLXFVRRCK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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